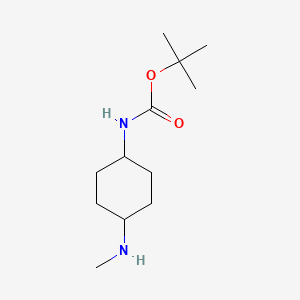

tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUNNJSATKVNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619360 | |

| Record name | tert-Butyl [4-(methylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919834-80-3 | |

| Record name | tert-Butyl [4-(methylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (4-(methylamino)cyclohexyl)carbamate chemical properties

An In-depth Technical Guide to tert-Butyl (4-(methylamino)cyclohexyl)carbamate

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, This compound has emerged as a particularly valuable intermediate. Its semi-rigid cyclohexyl scaffold, appended with orthogonally protected amino functionalities, offers a versatile platform for introducing specific spatial arrangements in drug candidates. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This molecule exists as both cis and trans diastereomers, a critical consideration for stereospecific synthesis and biological activity.

Core Chemical and Physical Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. The tert-butyl carbamate (Boc) protecting group imparts significant lipophilicity and stability, while the secondary amine provides a nucleophilic handle for further synthetic elaboration.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 228.33 g/mol | [1][3] |

| CAS Number | 294180-29-3 (trans-isomer)[3][4] 883864-61-7 (cis-isomer)[1][2] | Multiple |

| Appearance | Typically a solid at room temperature. | |

| Boiling Point | 331.9 ± 31.0 °C (Predicted) | [3] |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents like DMSO and Methanol. | [5] |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | [6] |

| Predicted LogP | 2.04 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Synthesis and Reactivity: A Tale of Two Amines

The synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The primary amine of a precursor is masked as a Boc-carbamate, which is stable under many reaction conditions but can be readily removed. The secondary methylamine remains available for nucleophilic attack or coupling reactions.

General Synthetic Strategy

A common and logical approach to synthesizing this class of compounds involves the selective protection of a diamine precursor. The synthesis of carbamates, particularly Boc-protected amines, is a cornerstone of modern organic synthesis.[7][8] The reaction typically involves treating an amine with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For the target molecule, this would involve starting with a suitably substituted cyclohexanediamine.

Protocol: Exemplary Synthesis via Reductive Amination and Boc Protection

-

Starting Material Selection: Begin with cis- or trans-4-(Boc-amino)cyclohexanone. The choice of isomer is critical for the final product's stereochemistry.

-

Reductive Amination: Dissolve the cyclohexanone derivative in a suitable solvent such as methanol or dichloromethane.

-

Add a solution of methylamine (CH₃NH₂) in an appropriate solvent (e.g., THF or water).

-

Introduce a reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise at room temperature. STAB is often preferred as it is milder and more selective than agents like sodium borohydride for reductive aminations.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Design: The use of Boc protection is a strategic choice due to its robustness under various conditions (e.g., basic hydrolysis, hydrogenation) while being easily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This orthogonality allows for selective deprotection and further functionalization at the primary amine position without disturbing other parts of the molecule.

Caption: Role of the linker in the PROTAC ternary complex formation.

Spectroscopic Characterization

While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for predictable NMR and MS signatures based on well-established principles. [9][10][11]

-

¹H NMR:

-

t-Butyl Protons: A sharp, strong singlet at approximately δ 1.4-1.5 ppm, integrating to 9H.

-

Cyclohexyl Protons: A series of broad, overlapping multiplets in the δ 1.0-2.0 ppm range for the axial and equatorial protons.

-

N-CH₃ Protons: A singlet at approximately δ 2.2-2.5 ppm, integrating to 3H.

-

N-H Protons: Broad signals that may be exchangeable with D₂O. The carbamate N-H would appear further downfield than the secondary amine N-H.

-

-

¹³C NMR:

-

t-Butyl Carbons: A signal around δ 28 ppm for the methyl carbons and a quaternary signal around δ 80 ppm.

-

Carbamate Carbonyl: A characteristic signal in the δ 155-156 ppm region.

-

Cyclohexyl Carbons: Multiple signals in the aliphatic region (δ 25-55 ppm).

-

N-CH₃ Carbon: A signal around δ 30-35 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would readily show the protonated molecular ion [M+H]⁺ at m/z 229.19. [12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. While specific toxicity data for this compound is limited, data from structurally related carbamates and amines provide a basis for safe handling protocols.

GHS Hazard Information (Inferred from similar compounds):

-

Harmful if swallowed. [13][14]* Causes skin irritation. [13][15]* Causes serious eye irritation/damage. [13][15]* May cause respiratory irritation. [13][15] Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [15][16]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [14][16]* Handling: Avoid breathing dust, fumes, or vapors. [15][16]Avoid contact with skin, eyes, and clothing. [16]Wash hands thoroughly after handling. [14]* First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. [16]If inhaled, move the person to fresh air. [16] Storage:

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [14]Some suppliers recommend refrigerated storage (2-8°C). [6]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for advanced drug discovery. Its well-defined stereochemistry, orthogonally protected amines, and semi-rigid scaffold provide medicinal chemists with a reliable and versatile building block. Its role in the construction of PROTAC linkers highlights its importance in developing next-generation therapeutics designed to co-opt cellular machinery for targeted protein degradation. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to leverage its unique structural features in their synthetic and drug development programs.

References

- Vertex AI Search. tert-Butyl (cis-4-(methylamino)cyclohexyl)carbamate, 95% Purity, C12H24N2O2, 100 mg.

- PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045.

- PubChem. tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate | C18H34N2O2 | CID 86277394.

- MedChemExpress. tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate.

- AK Scientific, Inc. Tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate Safety Data Sheet.

- Sigma-Aldrich. tert-Butyl (4-aminocyclohexyl)carbamate AldrichCPR.

- TCI Chemicals. SAFETY DATA SHEET.

- MedChemExpress. tert-Butyl 4-(methylamino)butylcarbamate-SDS.

- Key Organics. Safety Data Sheet.

- BLDpharm. tert-Butyl ((4-aminocyclohexyl)methyl)carbamate.

- MySkinRecipes. tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate.

- ChemicalBook. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate.

- MedChemExpress. tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate | PROTAC Linker.

- Combi-Blocks, Inc. JS-0209 - Safety Data Sheet.

- PubMed Central. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

- Chem-Impex. Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate.

- ChemScene. 1353944-65-6 | Tert-butyl (2-(methylamino)cyclohexyl)carbamate.

- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

- Organic Syntheses. Carbamic acid, tert-butyl ester - Organic Syntheses Procedure.

- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.

- ChemicalBook. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8.

- PubChemLite. Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate (C12H24N2O2).

- ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

- Supporting Information. Characterization Data of the Products.

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.

- FramoChem. 4-tert-BUTYLCYCLOHEXYL CHLOROFORMATE.

- SpectraBase. Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts.

- BLDpharm. 1184918-37-3|tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate.

- Sigma-Aldrich. tert-Butyl (4-aminocyclohexyl)carbamate AldrichCPR 195314-59-1.

- Fluorochem. 294180-29-3 | MFCD20489192 | tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate.

- ChemicalBook. 167081-25-6(TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE) Product Description.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate [myskinrecipes.com]

- 4. 294180-29-3 | MFCD20489192 | tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate [aaronchem.com]

- 5. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. PubChemLite - Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]

- 13. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. keyorganics.net [keyorganics.net]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. aksci.com [aksci.com]

A Senior Application Scientist's Technical Guide to tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Featuring a cyclohexane scaffold, a Boc-protected primary amine, and a secondary methylamine, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. Its rigid cyclohexane core allows for precise spatial orientation of functional groups, a critical feature in designing targeted therapeutics. This guide provides an in-depth analysis of the compound's stereoisomers, physicochemical properties, validated synthesis and purification protocols, and its strategic applications in modern drug discovery, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a key intermediate for kinase inhibitors.

Chemical Identity and Physicochemical Properties

The utility of this compound is fundamentally tied to its structure, which is defined by the stereochemical relationship between the two substituents on the cyclohexane ring. The cis and trans isomers exhibit distinct spatial arrangements, which can profoundly influence the biological activity and pharmacokinetic properties of the final drug candidate. Therefore, precise stereochemical control during synthesis and accurate identification are paramount.

The core chemical identifiers for the primary stereoisomers are as follows:

| Isomer | Structure | CAS Number |

| trans | 294180-29-3[1] | |

| cis | 883864-61-7[2][3] |

A summary of the key physicochemical properties is presented below. These properties are critical for designing reaction conditions, purification strategies, and formulation studies.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 228.33 g/mol | [1][4] |

| Boiling Point (Predicted) | 331.9 ± 31.0 °C | [4] |

| Density (Predicted) | 0.99 ± 0.1 g/cm³ | [4] |

| Appearance | Solid / Off-white solid | [5] |

| Solubility | Good solubility in common organic solvents (e.g., DCM, MeOH, Ethyl Acetate). | [6] |

The presence of the tert-butyloxycarbonyl (Boc) group is a defining feature. This protecting group masks the nucleophilicity of one amine, enabling selective reactions on the other.[6] Crucially, the Boc group is stable under basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid), a property known as orthogonality that is invaluable in multi-step synthesis.[6][7]

The Critical Role of Stereoisomerism

The cyclohexane ring exists predominantly in a chair conformation. In the trans-isomer, both the Boc-protected amine and the methylamine can occupy equatorial positions, leading to a more stable, lower-energy conformation. In the cis-isomer, one substituent must occupy a higher-energy axial position. This conformational difference dictates how the molecule presents its functional groups for interaction with biological targets, such as enzyme active sites. The choice between a cis or trans isomer is a critical design element in drug development, influencing binding affinity, selectivity, and overall efficacy.

Caption: 2D structures of the trans and cis isomers.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound typically starts from the corresponding diamine, N-Boc-1,4-cyclohexanediamine. The key challenge is the selective mono-methylation of one amine while the other remains protected. A common and effective strategy involves reductive amination.

This section details a representative, field-proven protocol for the synthesis of the trans isomer, which is often derived from the commercially available trans-N-Boc-1,4-cyclohexanediamine.

Synthetic Workflow: Reductive Amination

The workflow involves two main stages: formation of an imine/enamine intermediate followed by its reduction.

Caption: A typical workflow for synthesis via reductive amination.

Step-by-Step Experimental Protocol

Objective: To synthesize trans-tert-butyl (4-(methylamino)cyclohexyl)carbamate from trans-N-Boc-1,4-cyclohexanediamine.

Materials:

-

trans-N-Boc-1,4-cyclohexanediamine (1.0 eq) [CAS: 177906-48-8][8]

-

Paraformaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add trans-N-Boc-1,4-cyclohexanediamine (1.0 eq) and paraformaldehyde (1.2 eq). Dissolve/suspend the solids in anhydrous DCM (approx. 0.1 M concentration relative to the amine).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The initial suspension should become a clearer solution as the imine/enamine intermediate forms.

-

Causality Insight: Paraformaldehyde serves as the source of formaldehyde. The reaction with the primary amine forms an iminium ion intermediate, which is the electrophile for the subsequent reduction. STAB is chosen as the reducing agent because it is mild and selective for imines in the presence of other carbonyls, and it does not react vigorously with the protic acid byproduct (acetic acid).

-

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 15-20 minutes.

-

Self-Validating System: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The starting material spot/peak should be consumed and a new, more nonpolar product spot/peak should appear. The expected mass [M+H]⁺ for the product is ~229.3.

-

-

Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel. A typical elution gradient would be 0-10% methanol in dichloromethane.

-

Expertise Insight: A small amount of triethylamine (~0.5%) can be added to the mobile phase to prevent the product from streaking on the silica gel, which is acidic and can interact with the basic amine.

-

-

Characterization: Collect the pure fractions and concentrate to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Applications in Drug Discovery

The unique bifunctional and stereochemically defined nature of this compound makes it a high-value intermediate in pharmaceutical R&D.

As a Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[3] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal component for constructing these linkers.[3][5] The secondary amine provides a convenient attachment point, while the Boc-protected amine can be deprotected later in the synthesis to connect to the other half of the molecule. The rigid cyclohexane scaffold helps to control the distance and spatial orientation between the two ligands, which is a critical parameter for optimizing degradation efficiency.

Sources

- 1. 294180-29-3 | MFCD20489192 | tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate [aaronchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate [myskinrecipes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Boc-trans-1,4-cyclohexanediamine [oakwoodchemical.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

This guide provides a comprehensive overview of the synthetic routes for preparing tert-butyl (4-(methylamino)cyclohexyl)carbamate, a key intermediate in pharmaceutical and materials science. We will delve into two primary, field-proven methodologies: Reductive Amination and N-Methylation. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis, purification, and characterization.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a Boc-protected amine and a secondary methylamino group on a cyclohexane scaffold. This structure is of significant interest in medicinal chemistry, often serving as a versatile building block for more complex molecular architectures. The cyclohexane ring provides conformational rigidity, while the differentially protected amines allow for selective chemical modifications. The synthesis of this compound can be approached from two main retrosynthetic pathways, each with its own set of advantages and considerations. The choice of route often depends on the availability of starting materials, desired stereochemistry (cis or trans), and scalability.

Synthetic Route 1: Reductive Amination of a Ketone Precursor

This approach is a highly efficient and widely used method for forming the C-N bond of the secondary amine. The core of this strategy is the reaction of a ketone with a primary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.

Causality of Experimental Choices

The selection of tert-butyl (4-oxocyclohexyl)carbamate as the starting material is strategic as the ketone functionality is perfectly positioned for the introduction of the methylamino group. Methylamine, often used as its hydrochloride salt for better stability and handling, serves as the nitrogen source. The choice of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This preference is due to its mild nature, which prevents the reduction of the starting ketone before imine formation, and its reduced toxicity compared to cyanoborohydride reagents.[1] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the stability of the reducing agent.[2]

Detailed Experimental Protocol

Reaction Scheme:

Figure 1: Reductive amination of tert-butyl (4-oxocyclohexyl)carbamate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| tert-Butyl (4-oxocyclohexyl)carbamate | 213.27 | 10.0 | 1.0 |

| Methylamine hydrochloride | 67.52 | 15.0 | 1.5 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.0 | 1.5 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Saturated sodium bicarbonate solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (4-oxocyclohexyl)carbamate (2.13 g, 10.0 mmol) and dichloromethane (100 mL). Stir until the solid is completely dissolved.

-

Add methylamine hydrochloride (1.01 g, 15.0 mmol) to the solution.

-

Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring suspension at room temperature. The addition should be done in portions over 10-15 minutes to control any potential effervescence.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Stereochemistry

The crude product is typically a mixture of cis and trans isomers. Purification can be achieved by flash column chromatography on silica gel.[3] A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., up to 10% methanol in dichloromethane), can effectively separate the isomers. The stereochemical outcome of the reductive amination on a cyclohexanone ring can be influenced by the steric bulk of the substituents and the reducing agent. Generally, the reaction is not highly stereoselective, yielding a mixture of cis and trans products.

Synthetic Route 2: N-Methylation of a Diamine Precursor

This route involves the direct methylation of a primary amine in a Boc-protected cyclohexanediamine. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation.[4][5]

Causality of Experimental Choices

The starting material for this route is tert-butyl (4-aminocyclohexyl)carbamate, which exists as both cis and trans isomers.[6] This allows for the synthesis of stereochemically defined products if the starting diamine is isomerically pure. The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate. A key advantage of this method is that it avoids over-alkylation to form a quaternary ammonium salt, as the tertiary amine product cannot form an iminium ion with formaldehyde.[4][8] The reaction is typically driven to completion by heating.

Detailed Experimental Protocol

Reaction Scheme:

Figure 2: Eschweiler-Clarke N-methylation of tert-butyl (4-aminocyclohexyl)carbamate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| tert-Butyl (4-aminocyclohexyl)carbamate | 214.30 | 10.0 | 1.0 |

| Formaldehyde (37% aqueous solution) | 30.03 | 22.0 | 2.2 |

| Formic acid (98%) | 46.03 | 18.0 | 1.8 |

| 1 M Hydrochloric acid | - | As needed | - |

| 1 M Sodium hydroxide | - | As needed | - |

| Dichloromethane (DCM) | - | 100 mL | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

In a round-bottom flask, dissolve tert-butyl (4-aminocyclohexyl)carbamate (2.14 g, 10.0 mmol) in formic acid (0.75 mL, 18.0 mmol).

-

Add an aqueous solution of formaldehyde (37%, 1.8 mL, 22.0 mmol).

-

Heat the reaction mixture to 80-90 °C and stir for 18 hours.[7]

-

Cool the reaction mixture to room temperature and dilute with water (50 mL).

-

Adjust the pH to ~11 with 1 M sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel using a mobile phase of dichloromethane/methanol or ethyl acetate/hexane to afford the pure N-methylated product.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.45 ppm integrating to 9H), the N-methyl group (a singlet at ~2.45 ppm integrating to 3H), and the protons on the cyclohexane ring (a series of multiplets between 1.0 and 3.5 ppm). The chemical shifts and coupling patterns of the cyclohexyl protons will differ between the cis and trans isomers.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will display signals for the quaternary carbon of the tert-butyl group (~79 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the N-methyl carbon (~34 ppm), and the carbons of the cyclohexane ring (in the range of 25-55 ppm).

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.19.[9]

Expected Data Summary

| Analysis | Expected Results |

| ¹H NMR | - Singlet at ~1.45 ppm (9H, -C(CH₃)₃)- Singlet at ~2.45 ppm (3H, -NCH₃)- Multiplets between 1.0-3.5 ppm (cyclohexyl protons)- Broad singlet for NH proton |

| ¹³C NMR | - ~155 ppm (C=O)- ~79 ppm (-C(CH₃)₃)- ~50-55 ppm (CH-N)- ~34 ppm (-NCH₃)- ~28-32 ppm (cyclohexyl CH₂)- ~28 ppm (-C(CH₃)₃) |

| Mass Spec | [M+H]⁺ at m/z 229.19 |

| Appearance | Colorless to pale yellow oil or a white solid |

Conclusion

This guide has detailed two reliable and efficient synthetic routes for the preparation of this compound. The choice between reductive amination and N-methylation via the Eschweiler-Clarke reaction will depend on factors such as starting material availability, desired stereochemistry, and scale. Both methods, when executed with care and precision, provide access to this valuable synthetic intermediate. The provided protocols and characterization data serve as a robust foundation for researchers in their synthetic endeavors.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]7]

-

Wikipedia contributors. (2023, November 29). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]4]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]5]

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate via Reductive Amination. Retrieved from a relevant source.[10]

-

US Patent 10,717,703 B2. (2020). Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.[11]

-

J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from a relevant source.[12]

- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]2]

-

PubChemLite. (n.d.). Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate. Retrieved January 7, 2026, from a relevant source.[9]

-

US Patent 10,059,714 B2. (2018). Protein kinase B inhibitors.[13]

-

European Patent Application EP 3 087 004 A1. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).[14]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]8]

-

US Patent 3,880,925 A. (1975). Separation and purification of cis and trans isomers.[15]

-

The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.[3]

-

Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride. Retrieved from a relevant source.[1]

-

PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Retrieved January 7, 2026, from a relevant source.[16]

-

CN Patent 102020589 B. (2013). Tert-butyl carbamate derivative and preparation method and application thereof.[17]

-

ChemicalBook. (n.d.). TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis. Retrieved from a relevant source.[6]

Sources

- 1. tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate [myskinrecipes.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. rsc.org [rsc.org]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. PubChemLite - Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 14. commonorganicchemistry.com [commonorganicchemistry.com]

- 15. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 16. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride | C12H25ClN2O2 | CID 135394115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

A Technical Guide to the Stereoisomers of tert-Butyl (4-(methylamino)cyclohexyl)carbamate: Synthesis, Separation, and Characterization

Abstract

This technical guide provides an in-depth exploration of the stereoisomers of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a key structural motif in modern medicinal chemistry. We delve into the critical differences between the cis and trans diastereomers, focusing on their conformational analysis, stereoselective synthesis, chromatographic separation, and spectroscopic characterization. For drug development professionals, understanding and controlling the stereochemistry of such building blocks is paramount, as the three-dimensional arrangement of atoms dictates molecular interactions with biological targets, ultimately influencing efficacy and safety. This guide offers both foundational principles and actionable, field-proven protocols to empower researchers in the synthesis and analysis of these stereochemically distinct compounds.

Introduction: The Critical Role of Stereochemistry in Drug Design

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] In the pharmaceutical industry, the specific stereoisomerism of a drug candidate is a critical attribute. Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can interact differently with each stereoisomer of a chiral drug.[2] This can lead to significant variations in pharmacology, toxicology, and pharmacokinetics between isomers.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines that underscore the importance of stereochemistry.[4][5] These guidelines necessitate the characterization of individual stereoisomers and often require the development of a single isomer (a "chiral switch") over a racemic mixture to improve the therapeutic index.[3] The 1,4-disubstituted cyclohexane scaffold, central to the topic of this guide, is a prevalent feature in drug candidates due to its rigid and well-defined conformational properties, which allow for precise spatial positioning of pharmacophoric groups.

Chapter 1: Structural Elucidation of Stereoisomers

The compound this compound exists as two primary diastereomers: cis and trans. This isomerism arises from the relative orientation of the tert-butoxycarbonyl (Boc) protected amine and the methylamino group across the cyclohexane ring.

Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy "chair" conformation. The stability of the cis and trans isomers is dictated by the energetic penalties associated with substituents occupying axial versus equatorial positions.

-

trans-Isomer: In its most stable conformation, the trans-isomer can position both the bulky Boc-carbamate and the methylamino groups in equatorial positions (diequatorial). This arrangement minimizes steric strain, particularly 1,3-diaxial interactions, making it the thermodynamically favored isomer.[6][7]

-

cis-Isomer: The cis-isomer must have one substituent in an axial position and the other in an equatorial position (axial-equatorial).[6][8] Through a process called ring flipping, it can interconvert between two chair conformations. The equilibrium will favor the conformer where the larger Boc-carbamate group occupies the more spacious equatorial position to minimize steric hindrance.[8]

The distinct spatial arrangement of substituents in the cis and trans isomers is fundamental to their differing chemical and biological properties.

Caption: Conformational representation of trans and cis isomers.

Chapter 2: Stereoselective Synthesis and Separation Strategies

Control over the stereochemical outcome is a central challenge. Researchers can either pursue a stereoselective synthesis that preferentially forms one isomer or synthesize a mixture and then separate the isomers.

Section 2.1: Synthetic Approaches

A common route to this class of compounds involves the mono-protection of a diamine precursor. For instance, starting with commercially available trans-1,4-cyclohexanediamine allows for a straightforward synthesis of the trans product.

Protocol: Synthesis of trans-tert-Butyl (4-aminocyclohexyl)carbamate

This protocol is adapted from standard procedures for the mono-Boc protection of diamines.[9]

-

Dissolution: Dissolve trans-1,4-cyclohexanediamine (1.0 eq) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.5 eq to favor mono-protection) in the same solvent to the stirred diamine solution. Causality: Using a substoichiometric amount of (Boc)₂O reduces the formation of the di-protected byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to isolate the desired mono-protected trans isomer.

The subsequent N-methylation of the remaining primary amine would yield the final target compound. A similar approach using the cis-1,4-cyclohexanediamine would yield the corresponding cis product.

Section 2.2: Chromatographic Separation

When a mixture of cis and trans isomers is produced, chromatographic separation is necessary. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for resolving such diastereomers.[10]

Protocol: HPLC Method Development for Isomer Separation

-

Column Selection: Begin with a polysaccharide-based CSP, such as one derived from cellulose or amylose, as these have broad applicability for separating a wide range of chiral compounds.[10][11]

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of n-Hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).

-

Reversed Phase: Use a mobile phase of acetonitrile (ACN) or methanol (MeOH) with an aqueous buffer.

-

-

Optimization: Adjust the ratio of the strong solvent (alcohol/ACN) to modulate retention time and resolution. Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.

-

Detection: Use a UV detector at a wavelength where the analyte absorbs, typically around 210-230 nm for carbamates.

Caption: Workflow for HPLC chiral separation method development.

Table 1: Representative Chromatographic Conditions

| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) |

| Column | Cellulose-based CSP (e.g., Chiralcel OD-H) | Amylose-based CSP (e.g., Chiralpak AD-RH) |

| Mobile Phase | n-Hexane:Ethanol (80:20) | Acetonitrile:Water (60:40) with 0.1% TFA |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 220 nm | UV at 220 nm |

| Expected Elution | trans-isomer typically elutes first | Elution order may vary |

Chapter 3: Spectroscopic and Crystallographic Characterization

Unambiguous identification of each isolated isomer is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this, providing detailed structural information based on the distinct chemical environments of atoms in the cis and trans configurations.[12]

Section 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to distinguishing cis and trans isomers via ¹H NMR lies in analyzing the chemical shifts and coupling constants of the protons on C1 and C4 (the carbons attached to the nitrogen atoms).[13]

-

trans-Isomer (diequatorial): The protons at C1 and C4 are both in axial positions. They will appear as a broad multiplet due to multiple large axial-axial couplings with neighboring protons.

-

cis-Isomer (axial-equatorial): This isomer will have one axial proton and one equatorial proton at the C1/C4 positions. The axial proton will exhibit large axial-axial and smaller axial-equatorial couplings, while the equatorial proton will only show small equatorial-axial and equatorial-equatorial couplings. This difference in coupling patterns often results in distinct and more resolved signals compared to the trans isomer.[14] The chemical shift of an axial proton is typically found at a higher field (more shielded) than its equatorial counterpart.[15]

Table 2: Expected ¹H NMR Characteristics for C1/C4 Protons

| Isomer | Substituent Position | Proton Position | Expected Chemical Shift (δ) | Expected Signal Appearance |

| trans | Diequatorial | Diaxial | Lower (relative to cis-axial) | Broad multiplet |

| cis | Axial-Equatorial | Equatorial & Axial | Higher (axial) & Lower (equatorial) | Two distinct, sharper multiplets |

Section 3.2: X-ray Crystallography

For absolute proof of stereochemistry, single-crystal X-ray crystallography is the definitive method. It provides a three-dimensional model of the molecule, unequivocally showing the relative cis or trans orientation of the substituents. This technique is particularly valuable when NMR data is ambiguous or for establishing a reference standard.

Chapter 4: Implications for Drug Development

The rigid conformational difference between cis and trans isomers directly impacts their ability to interact with a biological target. The spatial distance and vector orientation of the key binding groups—the carbamate and the methylamino group—are fixed differently in each isomer.

-

Binding Interactions: A drug's target, such as an enzyme's active site or a receptor's binding pocket, has a specific three-dimensional geometry. The trans-diequatorial isomer presents its functional groups in a more extended, linear fashion across the ring. In contrast, the cis-axial-equatorial isomer presents them with a distinct angular and distance relationship. One isomer may fit perfectly into a binding pocket, forming multiple high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other may fit poorly or not at all.[5]

Caption: Differential binding of trans and cis isomers to a receptor.

This principle mandates that each stereoisomer be synthesized, isolated, and tested independently during the drug discovery process. The FDA's 1992 policy statement emphasizes that individual enantiomers and diastereomers should be characterized pharmacologically and toxicologically.[3] Developing a single, more active, and safer isomer is now the industry standard.

Conclusion

The stereoisomers of this compound are not interchangeable chemical entities; they are distinct molecules with unique three-dimensional structures and, consequently, different biological properties. The trans-isomer, with its thermodynamically stable diequatorial conformation, and the cis-isomer, with its axial-equatorial arrangement, present different faces to the biological world. For researchers in drug development, rigorous control and characterization of this stereochemistry are not merely academic exercises—they are fundamental requirements for creating safe and effective medicines. A thorough understanding of the principles and protocols outlined in this guide is essential for advancing drug candidates that incorporate this valuable chemical scaffold.

References

- Vertex AI Search. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7)

- UWindsor Scholarship. (n.d.). Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione. Retrieved January 7, 2026.

- Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes. Retrieved January 7, 2026.

- Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Retrieved January 7, 2026.

- Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved January 7, 2026.

- ResearchGate. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers. Retrieved January 7, 2026.

- FDA. (1992). Development of New Stereoisomeric Drugs. Retrieved January 7, 2026.

- Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved January 7, 2026.

- IJIRSET. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Retrieved January 7, 2026.

- Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved January 7, 2026.

- PubMed. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. Retrieved January 7, 2026.

- TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved January 7, 2026.

- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Retrieved January 7, 2026.

- PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods.

- ChemicalBook. (n.d.). TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis. Retrieved January 7, 2026.

- ResearchGate. (2025). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved January 7, 2026.

- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved January 7, 2026.

- Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved January 7, 2026.

- Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved January 7, 2026.

- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved January 7, 2026.

- SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. Retrieved January 7, 2026.

- YouTube. (2022). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved January 7, 2026.

Sources

- 1. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 2. ijirset.com [ijirset.com]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tutorchase.com [tutorchase.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 15. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis of cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a key building block in medicinal chemistry, frequently utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other complex pharmaceutical agents. Its specific cis stereochemistry and the presence of both a protected primary amine and a secondary methylamine provide a versatile scaffold for the construction of novel therapeutics. This guide offers a comprehensive overview of the synthetic pathway to this valuable intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Synthetic Strategy Overview

The most direct and efficient synthesis of cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate proceeds via a two-step sequence starting from commercially available cis-1,4-diaminocyclohexane. The core strategy involves:

-

Selective Mono-Boc Protection: The first step is the chemoselective protection of one of the two primary amino groups of cis-1,4-diaminocyclohexane with a tert-butyloxycarbonyl (Boc) group. This is a critical step to differentiate the two amines and allow for selective functionalization of the unprotected amine in the subsequent step.

-

Reductive Amination: The second step involves the methylation of the remaining free primary amino group via reductive amination. This reaction introduces the methyl group, yielding the final target molecule.

This approach is favored for its high efficiency and stereochemical control, preserving the cis configuration of the cyclohexane ring.

Mechanistic Insights

Mono-Boc Protection: The Principle of pKa Differentiation

The selective mono-protection of a symmetric diamine like cis-1,4-diaminocyclohexane hinges on the principle of pKa modulation. By adding one equivalent of a strong acid, typically hydrochloric acid (HCl), one of the amino groups is protonated to form an ammonium salt. This protonated amine is significantly less nucleophilic than the remaining free amine. Consequently, when di-tert-butyl dicarbonate (Boc₂O) is introduced, it preferentially reacts with the more nucleophilic free amino group. A common and practical method involves the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an alcoholic solvent.[1] This avoids the use of gaseous HCl, making the procedure more amenable to standard laboratory setups.

Reductive Amination: Imine/Iminium Ion Formation and Reduction

Reductive amination is a robust method for forming carbon-nitrogen bonds. The reaction between the primary amine of tert-butyl (cis-4-aminocyclohexyl)carbamate and formaldehyde initially forms a hemiaminal, which then dehydrates to an imine. Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the imine or iminium ion to the desired secondary amine. These reducing agents are particularly well-suited for this transformation as they are selective for the imine/iminium ion over the carbonyl group of formaldehyde and are effective under the mildly acidic conditions that favor imine formation.

Experimental Protocols

Part 1: Synthesis of tert-Butyl (cis-4-aminocyclohexyl)carbamate

This protocol is adapted from established methods for the mono-Boc protection of diamines.[1][2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| cis-1,4-Diaminocyclohexane | 114.19 | 10.0 g | 0.0876 |

| Methanol (anhydrous) | 32.04 | 150 mL | - |

| Chlorotrimethylsilane (Me₃SiCl) | 108.64 | 9.5 mL | 0.0876 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 19.1 g | 0.0876 |

| Water (deionized) | 18.02 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| 2 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol (150 mL).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add chlorotrimethylsilane (9.5 mL, 0.0876 mol) dropwise to the cold methanol. A white precipitate of the hydrochloride salt of the diamine may form.

-

In a separate beaker, dissolve cis-1,4-diaminocyclohexane (10.0 g, 0.0876 mol) in a minimal amount of methanol and add it dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add deionized water (1 mL) to the mixture, followed by a solution of di-tert-butyl dicarbonate (19.1 g, 0.0876 mol) in methanol (50 mL).

-

Stir the reaction mixture at room temperature for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water (100 mL) and wash with diethyl ether (2 x 100 mL) to remove any unreacted Boc₂O and di-Boc protected by-product.

-

Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.

-

Extract the product from the basic aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (cis-4-aminocyclohexyl)carbamate as a white solid.

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol.

Expected Yield: 60-70%

Caption: Mono-Boc Protection of cis-1,4-Diaminocyclohexane.

Part 2: Synthesis of cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate

This protocol utilizes a standard reductive amination procedure.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-Butyl (cis-4-aminocyclohexyl)carbamate | 214.30 | 10.0 g | 0.0467 |

| Formaldehyde (37% in H₂O) | 30.03 | 4.1 mL | 0.0514 |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 12.9 g | 0.0607 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Acetic Acid (glacial) | 60.05 | 2.7 mL | 0.0467 |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve tert-butyl (cis-4-aminocyclohexyl)carbamate (10.0 g, 0.0467 mol) in dichloromethane (200 mL).

-

Add glacial acetic acid (2.7 mL, 0.0467 mol) to the solution.

-

Add formaldehyde (37% aqueous solution, 4.1 mL, 0.0514 mol) and stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (12.9 g, 0.0607 mol) portion-wise over 15-20 minutes, controlling any effervescence.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) to afford the pure cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate as a colorless oil or a white solid.

Expected Yield: 75-85%

Caption: Reductive Amination to Yield the Final Product.

Analytical Characterization

tert-Butyl (cis-4-aminocyclohexyl)carbamate

-

CAS Number: 247570-24-7[3]

-

Molecular Formula: C₁₁H₂₂N₂O₂

-

Molecular Weight: 214.30 g/mol [3]

-

Appearance: White solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 4.50 (br s, 1H), 3.55-3.45 (m, 1H), 2.85-2.75 (m, 1H), 1.85-1.75 (m, 2H), 1.65-1.50 (m, 4H), 1.44 (s, 9H), 1.30-1.20 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 155.5, 79.2, 47.8, 46.5, 33.1, 28.4.

cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate

-

Appearance: Colorless oil or white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H), 3.60-3.50 (m, 1H), 2.55-2.45 (m, 1H), 2.43 (s, 3H), 1.85-1.75 (m, 4H), 1.60-1.48 (m, 4H), 1.44 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 155.6, 79.1, 56.2, 47.5, 34.2, 30.5, 28.4.

-

MS (ESI): m/z 229.2 [M+H]⁺.

Safety and Handling

-

Chlorotrimethylsilane: Corrosive and flammable. Reacts with water to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Di-tert-butyl dicarbonate: Irritant. Handle with care.

-

Sodium triacetoxyborohydride: Reacts with water to produce hydrogen gas, which is flammable. Handle in a dry environment.

-

Formaldehyde: Toxic and a suspected carcinogen. Handle in a fume hood.

-

Dichloromethane: A suspected carcinogen. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a reproducible and scalable process that relies on two fundamental and well-understood organic transformations. By carefully controlling the stoichiometry in the mono-Boc protection step and employing a selective reducing agent in the subsequent reductive amination, the target molecule can be obtained in good yield and high stereochemical purity. This guide provides the necessary details for researchers to confidently synthesize this important building block for applications in drug discovery and development.

References

-

Ha, H. J., et al. (2007). A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 58-63. Available at: [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. Available at: [Link]

-

Semantic Scholar. Selective Mono-BOC Protection of Diamines. Available at: [Link]

-

PubChem. cis-tert-Butyl 4-aminocyclohexylcarbamate. Available at: [Link]

Sources

- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 2. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 3. Cis tert-Butyl 4-aminocyclohexylcarbamate | C11H22N2O2 | CID 2756050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a bifunctional organic building block of increasing importance in medicinal chemistry and drug development. The molecule's unique architecture, featuring a conformationally rigid trans-1,4-disubstituted cyclohexane scaffold, a readily cleavable tert-butoxycarbonyl (Boc) protecting group, and a secondary methylamine, makes it a highly valuable intermediate. This document details the compound's physicochemical properties, provides an exemplary, well-rationalized synthetic protocol, and explores its strategic applications, particularly in the synthesis of selective receptor ligands and as a linker component in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate possesses a cyclohexane ring where the Boc-protected amine and the methylamino group are positioned on opposite sides of the ring's plane, defining the trans stereochemistry. This arrangement minimizes steric hindrance and imparts a specific, rigid spatial orientation to the two functional groups, a critical attribute for designing molecules with high target specificity.

-

IUPAC Name: tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate

-

Synonyms: N-Boc-N'-methyl-trans-1,4-cyclohexanediamine

Physicochemical Data

The key properties of the compound are summarized below. It is important to note that some of these values are predicted through computational models due to the limited availability of experimentally determined data for this specific intermediate.

| Property | Value | Source |

| Molecular Weight | 228.33 g/mol | [1][2] |

| Appearance | White to off-white solid (Typical for similar compounds) | |

| Boiling Point (Predicted) | 331.9 ± 31.0 °C | [1] |

| Density (Predicted) | 0.99 ± 0.1 g/cm³ | [1] |

| MDL Number | MFCD20489192 | [1] |

Synthesis and Characterization

Retrosynthetic Analysis and Strategic Considerations

The synthesis of trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate is strategically designed to selectively functionalize the two amine groups of a 1,4-cyclohexanediamine precursor. A common and efficient approach involves the monoprotection of one amine followed by the methylation of the other.

A plausible retrosynthetic pathway begins by disconnecting the methyl group, leading back to a mono-Boc-protected trans-1,4-diaminocyclohexane. This key intermediate is accessible from commercially available trans-1,4-diaminocyclohexane. The choice of the Boc protecting group is strategic; it is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions, making it ideal for multi-step synthesis.[1]

Exemplary Synthetic Protocol: Reductive Amination

This protocol describes a robust method starting from the commercially available tert-Butyl (trans-4-aminocyclohexyl)carbamate. Reductive amination using formaldehyde is a high-yielding and clean method for introducing the N-methyl group.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of tert-Butyl (trans-4-aminocyclohexyl)carbamate (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) in a round-bottom flask, add aqueous formaldehyde (37%, 1.1 eq).

-

Rationale: Methanol is an excellent solvent for both the starting amine and formaldehyde, facilitating a homogenous reaction mixture. The slight excess of formaldehyde ensures complete conversion of the primary amine.

-

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate imine or hemiaminal.

-

Rationale: The initial reaction between the primary amine and formaldehyde forms a transient imine intermediate, which is the substrate for the subsequent reduction.

-

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Rationale: Sodium borohydride is a mild and selective reducing agent, perfect for reducing the imine in the presence of the carbamate group. Portion-wise addition at low temperature controls the exothermic reaction and prevents side reactions.

-

-

Reaction Completion and Quench: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC indicates the disappearance of the starting material. Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

-

Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or DCM (3 x volumes).

-

Rationale: This step separates the organic product from inorganic salts and other aqueous-soluble components.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel if necessary, though this reaction is often clean enough to yield a high-purity product directly.

Workflow Visualization

Caption: Synthetic workflow for N-methylation via reductive amination.

Spectroscopic Profile

While a specific spectrum is not publicly available, the expected NMR and IR data can be reliably predicted based on the structure's functional groups.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.5 (br s, 1H, N-H of carbamate)

-

δ ~3.4 (m, 1H, CH-NBoc)

-

δ ~2.4 (s, 3H, N-CH₃)

-

δ ~2.2 (m, 1H, CH-NMe)

-

δ ~2.0-1.8 (m, 4H, cyclohexyl CH₂)

-

δ ~1.45 (s, 9H, C(CH₃)₃)

-

δ ~1.2-1.0 (m, 4H, cyclohexyl CH₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~155.5 (C=O, carbamate)

-

δ ~79.5 (C(CH₃)₃)

-

δ ~50-55 (CH-N, cyclohexyl carbons attached to nitrogen)

-

δ ~35 (N-CH₃)

-

δ ~30-32 (CH₂, cyclohexyl)

-

δ ~28.4 (C(CH₃)₃)

-

-

IR (KBr, cm⁻¹):

-

~3300 (N-H stretch)

-

~2950-2850 (C-H stretch, aliphatic)

-

~1680 (C=O stretch, carbamate)

-

~1520 (N-H bend)

-

~1170 (C-O stretch)

-

Core Applications in Medicinal Chemistry and Drug Development

Role as a Conformationally Restricted Building Block

The trans-cyclohexyl scaffold serves as a non-planar, rigid bioisostere for a phenyl ring, offering distinct advantages. It provides a defined three-dimensional exit vector for substituents, which is crucial for optimizing ligand-protein interactions. This conformational restriction reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Its use is prevalent in the synthesis of compounds targeting CNS disorders and metabolic diseases.[1]

Utility in PROTAC Development

While the cis-isomer is explicitly cited as a PROTAC linker, the underlying scaffold is the key.[3][4] PROTACs are heterobifunctional molecules that require a linker to connect a target-binding ligand to an E3 ligase-recruiting ligand. The cyclohexane core from this building block provides a rigid, tunable spacer. By deprotecting the Boc group, the resulting primary amine can be readily functionalized to attach one of the ligands, while the secondary methylamine can be used as an attachment point for the other, or vice-versa. The defined geometry of the trans scaffold ensures that the two ends of the PROTAC are held at a predictable distance and orientation, which is critical for inducing a productive ternary complex (Target-PROTAC-E3 Ligase).

Logical Flow of Application

The molecule's utility stems from its dual functionality, which can be orthogonally addressed. The Boc-protected amine provides a stable handle that can be revealed late in a synthesis, while the secondary amine is available for immediate modification.

Caption: Application pathways leveraging the molecule's dual functionality.

Handling, Storage, and Safety

Material Safety and Hazard Profile

While this specific compound is not extensively characterized for toxicity, related N-Boc protected amines and cyclohexylamine derivatives may cause skin and eye irritation.[5][6] Some related compounds are classified as harmful if swallowed and may cause respiratory irritation.[6][7]

-

Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements (Recommended): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[5][6]

Recommended Storage and Handling Procedures

-

Handling: Use only in a well-ventilated area or a fume hood.[5][8] Avoid generating dust. Wash hands thoroughly after handling.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature and protected from light is recommended.[1]

Conclusion

trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a quintessential example of a modern synthetic building block, designed for efficiency, versatility, and strategic control in the construction of complex, biologically active molecules. Its conformationally rigid core, combined with orthogonally protected amino functionalities, provides medicinal chemists with a powerful tool for navigating chemical space with greater precision. As drug discovery paradigms continue to evolve, particularly with the rise of modalities like PROTACs that demand precise spatial control, the importance of scaffolds such as this is set to grow, making it a cornerstone intermediate for the next generation of therapeutics.

References

- AK Scientific, Inc. (n.d.). Tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate Safety Data Sheet.

- TCI Chemicals. (2025). tert-Butyl 4-Bromobutanoate SAFETY DATA SHEET.

- MedChemExpress. (2025). tert-Butyl 4-(methylamino)butylcarbamate Safety Data Sheet.

- Key Organics. (2017). tert-Butyl (1R,4R)-4-(ethylamino)cyclohexylcarbamate Safety Data Sheet.

- MySkinRecipes. (n.d.). tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate.

-

PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Combi-Blocks, Inc. (2024). tert-Butyl (cyclohexylcarbamoyl) methylcarbamate Safety Data Sheet.

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

- MedChemExpress. (n.d.). tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate | PROTAC Linker.

- Sigma-Aldrich. (n.d.). tert-Butyl (4-aminocyclohexyl)carbamate.

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

- MedChemExpress. (n.d.). tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate.

- Aaronchem. (n.d.). 294180-29-3 | MFCD20489192 | tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate.

- Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate.

- Thieme Connect. (n.d.). A de novo Synthesis of Oxindoles from Cyclohexanone-Derived γ-Keto-Ester Acceptors Using a Desaturative Amination–Cyclization Approach.

- Chem-Impex. (n.d.). trans-4-(Boc-amino)-cyclohexane-methanamine hydrochloride.

- Biosynth. (n.d.). trans-4-(boc-amino)cyclohexylmethylamine, min 97%, 100 mg.

- Supporting Information. (n.d.).

- BLDpharm. (n.d.). 296270-94-5|tert-Butyl ((4-aminocyclohexyl)methyl)carbamate.

- ChemicalBook. (2025). tert-Butyl N-(4-aminobutyl)carbamate.

- SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts.

- BLDpharm. (n.d.). 1184918-37-3|tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate.

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

- Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.

- Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

Sources

- 1. tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate [myskinrecipes.com]

- 2. 294180-29-3 | MFCD20489192 | tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate [aaronchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. aksci.com [aksci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. keyorganics.net [keyorganics.net]

An In-Depth Technical Guide to the Characterization of Boc-Protected (4-(methylamino)cyclohexyl)amine